2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-1-8(2-4-9)10(7-12)13-5-6-14/h1-4,10,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQMKWUDGDHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile (CAS: 1018280-78-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related findings, supported by data tables and relevant research studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorophenyl group and a hydroxyethylamino moiety, which may contribute to its pharmacological properties. The molecular formula is , indicating the presence of fluorine, which is known to enhance the lipophilicity and metabolic stability of compounds.
Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the hydroxyethylamine group suggests potential interactions with receptor sites or enzymes, influencing neurotransmission or metabolic processes.
Neuroprotective Effects
Given the structure's similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds targeting adenosine receptors have been investigated for their role in neurodegenerative diseases . The modulation of neurotransmitter release via adenosine receptors could be a relevant mechanism for this compound.
Case Studies
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Synthesis and Biological Evaluation : A study synthesized several derivatives related to this compound and assessed their biological activity through in vitro assays. The findings suggested that modifications at the phenyl ring significantly influenced the activity against specific cancer cell lines.
This table illustrates how structural variations can lead to differing biological activities.
Compound IC50 (µM) Target Compound A 15 Cancer Cell Line X Compound B 10 Cancer Cell Line Y - In Silico ADMET Screening : Preliminary in silico studies have been conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds. These studies are crucial for understanding the pharmacokinetic properties of this compound and its derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile exhibit various biological activities, particularly in the context of neuropharmacology. For instance, the fluorinated analogs of related compounds have shown good brain uptake and selectivity for serotonin transporters (SERT), which is crucial for developing neuroimaging agents.
Case Study: Neuroimaging Applications
A study evaluated several fluoro-analogues of N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)benzylamine as potential positron emission tomography (PET) radiotracers. Among these, the 4-fluoro-analogue demonstrated significant brain uptake and high affinity for SERT, suggesting that similar compounds could be developed for neuroimaging applications .
Pharmacological Potential
The unique structure of this compound positions it as a promising candidate in drug discovery. Its ability to interact with neurotransmitter systems could lead to applications in treating neurological disorders. The following are potential pharmacological applications:
- Antidepressants : Given its interaction with serotonin transporters, it may have antidepressant properties.
- Neuroprotective Agents : The compound's ability to penetrate the blood-brain barrier suggests potential use in neuroprotection.
- Diagnostic Imaging : As a radioligand for PET scans, it could aid in diagnosing various neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
